Fluorene-D10

Analytical Chemistry Mass Spectrometry Environmental Analysis

Fluorene-D10 (≥98 atom% D) is the definitive internal standard for fluorene quantification in environmental and pharmaceutical matrices. Its structural identity ensures equivalent behavior during sample prep, chromatography, and ionization, while its M+10 mass shift eliminates native analyte interference. This guarantees accurate isotope dilution quantitation, essential for EPA 8270, TO-13a, and ICH Q2(R1) compliance.

Molecular Formula C13H10
Molecular Weight 176.28 g/mol
CAS No. 81103-79-9
Cat. No. B146254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorene-D10
CAS81103-79-9
SynonymsPerdeuterofluorene;  9H-Fluorene-1,2,3,4,5,6,7,8,9,9-D10
Molecular FormulaC13H10
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2
InChIKeyNIHNNTQXNPWCJQ-QNNBDYQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorene-D10 (CAS 81103-79-9): Deuterated PAH Internal Standard for Precise Mass Spectrometry Quantification


Fluorene-D10 is a fully deuterated polycyclic aromatic hydrocarbon (PAH) in which all ten hydrogen atoms of the fluorene scaffold have been replaced by deuterium, yielding a molecular formula of C13D10 and a molecular weight of 176.28 g/mol . It is primarily employed as a stable isotope-labeled internal standard (IS) for the accurate quantification of fluorene and other PAHs in complex environmental and biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its high isotopic purity (≥98 atom% D) and distinct M+10 mass shift ensure reliable analytical performance with minimal interference from native analytes .

Why Unlabeled Fluorene or Alternative Deuterated PAHs Cannot Replace Fluorene-D10 in Quantitative MS


In quantitative mass spectrometry, unlabeled fluorene (CAS 86-73-7) cannot serve as an internal standard because it co-elutes with the analyte and generates identical mass signals, making it indistinguishable from native fluorene in the sample . Alternative deuterated PAHs (e.g., naphthalene-d8, phenanthrene-d10) possess different physicochemical properties and retention times, which can lead to inaccurate quantification due to differential ionization efficiency and matrix effects [1]. Fluorene-D10's structural identity to fluorene ensures equivalent behavior during sample preparation, chromatographic separation, and ionization, thereby enabling precise isotope dilution quantitation while maintaining a clear mass distinction via its M+10 shift .

Fluorene-D10 (CAS 81103-79-9): Quantitative Evidence of Differentiation vs. Comparators


Isotopic Purity ≥98 atom% D Enables Unambiguous MS Detection via M+10 Mass Shift

Fluorene-D10 exhibits an isotopic purity of ≥98 atom% D, as certified by suppliers . This high level of deuteration yields a mass shift of M+10 relative to unlabeled fluorene (C13H10, M = 166.22 g/mol), allowing complete baseline separation in MS detection . In contrast, unlabeled fluorene cannot be used as an internal standard due to co-elution and identical m/z values, which would confound quantification .

Analytical Chemistry Mass Spectrometry Environmental Analysis

Extraction Recovery of 70.4±10.2% Demonstrates Robust Performance as Surrogate in EPA 8270 PAH Analysis

In a study validating PAH measurement by EPA TO-13a, fluorene-d10 was employed as an extract surrogate standard. The extraction recovery of fluorene-d10 was determined to be 70.4±10.2% [1]. This performance is comparable to other deuterated PAH surrogates: fluoranthene-d10 (80.4±12.2%), benzo(a)pyrene-d12 (66.2±12.8%), and pyrene-d10 (77.6±10.8%) [1]. The data indicate that fluorene-d10 provides reliable recovery within the acceptable range (typically 60-120%) for environmental trace analysis.

Environmental Monitoring PAH Analysis Method Validation

Inclusion in ISO 17034 Certified Reference Material Mixes for EPA Method 8270 Compliance

Fluorene-D10 is a key component in the AccuStandard M-8272 Deuterated Analogs mix, a certified reference material (CRM) manufactured under ISO 17034 guidelines . This mix contains fluorene-d10 at a certified concentration of 1.2 mg/mL in acetone, alongside other deuterated PAHs . The availability of Fluorene-D10 as part of a traceable, ready-to-use CRM eliminates the need for individual weighing and dilution, reducing operator error and ensuring metrological traceability .

Certified Reference Materials Regulatory Compliance GC-MS

Lot-Specific Certificate of Analysis Confirms ≥99% Purity and Consistent Melting Point

A representative Certificate of Analysis for Fluorene-D10 (Santa Cruz Biotechnology, Catalog sc-257535) reports NMR purity of 99.2 atom% D and HPLC purity of 99%, exceeding the typical specification of ≥98% [1]. The observed melting point of 110-113°C falls within the expected range (lit. 115-118°C), confirming batch-to-batch consistency [1].

Quality Control Analytical Standards Batch Consistency

Fluorene-D10 (CAS 81103-79-9): Validated Application Scenarios for Procurement and Method Development


Quantification of Fluorene in Environmental Water and Soil Samples by GC-MS

Fluorene-D10 is the internal standard of choice for the precise quantification of fluorene in environmental matrices. Its M+10 mass shift ensures unambiguous detection without interference from native fluorene, while its demonstrated extraction recovery of 70.4±10.2% [1] confirms its suitability as a surrogate to correct for sample preparation losses. This application is critical for environmental monitoring laboratories adhering to EPA methods 8270 and TO-13a.

Compliance with EPA Method 8270 for Semi-Volatile Organic Analysis Using Certified Reference Material Mixes

Analytical laboratories seeking regulatory compliance should procure Fluorene-D10 as part of an ISO 17034 certified reference material mix, such as the AccuStandard M-8272 . The certified concentration of 1.2 mg/mL in a ready-to-use format eliminates the variability associated with in-house standard preparation, directly supporting the quality control requirements of EPA 8270, HJ 834-2017, and similar semi-volatile organic compound (SVOC) analysis protocols.

Method Development and Validation in Pharmaceutical Impurity Profiling

In pharmaceutical R&D, Fluorene-D10 serves as a stable isotope-labeled internal standard for LC-MS/MS method validation of fluorene-related impurities. Its high isotopic purity (≥98 atom% D) and batch-to-batch consistency (e.g., 99.2% D purity by NMR) [2] provide the analytical reliability required for ICH Q2(R1) method validation. By using Fluorene-D10, analytical chemists can achieve accurate quantitation of trace-level impurities, supporting drug substance and drug product quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorene-D10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.